Amide N-Substituent Differentiation: Quinolin-6-yl vs. 4-Fluorophenyl Impact on Kinase Target Engagement
The quinolin-6-yl amide substituent in the target compound provides a fundamentally different hydrogen-bonding and π-stacking interaction profile compared to the 4-fluorophenyl analog (N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide). In class-level SAR studies of dihydropyridine-3-carboxamide kinase inhibitors, replacing an aniline-type amide with a quinoline-containing amide shifted the kinase selectivity profile and altered potency by 10- to 100-fold against c-MET and RON kinases [1]. The quinoline nitrogen at position 1 and the extended aromatic system of the quinolin-6-yl group provide additional hydrogen bond acceptor capacity (adding 1 HBA vs. fluorophenyl) and increase topological polar surface area (tPSA), which directly influences kinase hinge-binding geometry and aqueous solubility [2].
| Evidence Dimension | Hydrogen bond acceptor count (HBA) and topological polar surface area (tPSA) – structural determinants of kinase binding and solubility |
|---|---|
| Target Compound Data | HBA = 6 (estimated); tPSA ≈ 85–95 Ų (estimated from quinolin-6-yl carboxamide series) [2] |
| Comparator Or Baseline | N-(4-fluorophenyl) analog: HBA = 5 (estimated); tPSA ≈ 70–80 Ų (estimated) [2] |
| Quantified Difference | ΔHBA = +1; ΔtPSA ≈ +10–15 Ų, consistent with class-observed 10- to 100-fold shifts in kinase IC50 upon quinoline-for-phenyl substitution [1] |
| Conditions | Structural feature comparison based on dihydropyridine-3-carboxamide SAR series; kinase inhibition assays (c-MET, RON) from published patent and literature data [1] |
Why This Matters
The additional HBA and higher tPSA of the quinolin-6-yl substituent predict altered kinase selectivity and solubility, making this compound a distinct chemical probe that cannot be replaced by simpler aniline-based analogs without changing the target engagement profile.
- [1] LG Chemical Ltd. Novel Compound as RON Inhibitor. Patent Publication. Describes dihydropyridine-3-carboxamide SAR showing 10–100× potency shifts with quinoline-containing amide substituents. View Source
- [2] Schroeder GM, An Y, Cai ZW, et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. J Med Chem. 2009;52(5):1251-1254. View Source
